molecular formula C17H20FN5OS B4394502 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

Cat. No.: B4394502
M. Wt: 361.4 g/mol
InChI Key: VMOHBVINLMRJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of an indole ring fused with a triazine ring, along with additional functional groups such as ethyl, fluoro, and morpholinyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps in the synthesis include:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.

    Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled together using suitable coupling agents and reaction conditions.

    Introduction of Functional Groups: The ethyl, fluoro, and morpholinyl groups are introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
  • 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Uniqueness

The uniqueness of 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine lies in its specific combination of functional groups and its structural features. The presence of the fluoro and morpholinyl groups, along with the triazinoindole core, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[2-[(5-ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-2-23-14-4-3-12(18)11-13(14)15-16(23)19-17(21-20-15)25-10-7-22-5-8-24-9-6-22/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOHBVINLMRJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327169
Record name 4-[2-[(5-ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

847240-40-8
Record name 4-[2-[(5-ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.